molecular formula C7H13NO B8467271 (+/-)-4,4-Dimethyl-2-hydroxypentanenitrile

(+/-)-4,4-Dimethyl-2-hydroxypentanenitrile

Cat. No.: B8467271
M. Wt: 127.18 g/mol
InChI Key: DQLWBKHGCOSDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-4,4-Dimethyl-2-hydroxypentanenitrile is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-hydroxy-4,4-dimethylpentanenitrile

InChI

InChI=1S/C7H13NO/c1-7(2,3)4-6(9)5-8/h6,9H,4H2,1-3H3

InChI Key

DQLWBKHGCOSDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butylacetic acid (b) is reduced with a hydride reducing agent, preferably lithium aluminum hydride, to provide 3,3-dimethyl-1-butanol (c). Oxidation of alcohol (c) with 2,2,6,6-tetramethyl-1-piperidinyloxy, free radical (TEMPO), provides 3,3-dimethylbutyraldehyde (d), which is isolated by co-distillation with tetrachloroethane. Aldehyde (d) is treated sequentially with trimethylsilyl cyanide and a catalytic amount of zinc iodide, followed by methanol to afford (±)-4,4-dimethyl-2-hydroxypentanenitrile (e). This nitrile is hydrolyzed first with hydrochloric acid, followed by 50% NaOH to provide racemic pentanoic acid (f). Sequential treatment of racemate (f) with neat acetyl chloride, followed by either oxalyl chloride or thionyl chloride and N,N-dimethylformamide, provides 4,4-dimethyl-2-acetoxypentanoyl chloride (g), which is then coupled with (R)-(−)-4-phenyl-2-oxazolidinone in the presence of 4-dimethylaminopyridine and N,N-diisopropylethylamine in dichloromethane to give a mixture of the acetoxy diastereomers. This diastereomeric mixture of acetates is separated by column chromatography to provide the single diastereomeric acetate (h). The acetate (h) is treated with sodium hydroxide in a solution of tetrahydrofuran/methanol/water to give the desired (2S)-(−)-4,4-dimethyl-2-hydroxypentanoic acid IV. The crude pentanoic acid IV is converted to an ester, preferably the allyl ester, and is then purified by chromatography to provide allyl (2S)-(−)-4,4-dimethyl-2-hydroxypentanoate (i).
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